Cas no 2649055-75-2 (1-isocyanato-1-(propan-2-yloxy)methylcyclopropane)
1-isocyanato-1-(propan-2-yloxy)methylcyclopropane Chemical and Physical Properties
Names and Identifiers
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- 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane
- 1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane
- 2649055-75-2
- EN300-1771096
-
- Inchi: 1S/C8H13NO2/c1-7(2)11-5-8(3-4-8)9-6-10/h7H,3-5H2,1-2H3
- InChI Key: WSTFXHVXZGKLAB-UHFFFAOYSA-N
- SMILES: O(C(C)C)CC1(CC1)N=C=O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.7Ų
1-isocyanato-1-(propan-2-yloxy)methylcyclopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771096-0.05g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-0.1g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-0.25g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-0.5g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-1.0g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1771096-2.5g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-5.0g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1771096-10.0g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1771096-1g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1771096-5g |
1-isocyanato-1-[(propan-2-yloxy)methyl]cyclopropane |
2649055-75-2 | 5g |
$3105.0 | 2023-09-20 |
1-isocyanato-1-(propan-2-yloxy)methylcyclopropane Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane
Introduction to 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane (CAS No. 2649055-75-2)
1-isocyanato-1-(propan-2-yloxy)methylcyclopropane, identified by its CAS number 2649055-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of isocyanates, which are known for their versatile reactivity and utility in the synthesis of polymers, agrochemicals, and pharmaceutical intermediates. The cyclopropane ring in its molecular structure imparts unique electronic and steric properties, making it a valuable building block for the development of novel chemical entities.
The molecular structure of 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane consists of a cyclopropane core substituted with an isocyanate group (-NCO) at the 1-position and a propan-2-yloxy moiety (-OCH(CH₃)₂) at the same position. This bifunctional nature allows for diverse chemical transformations, including nucleophilic addition reactions, polymerization processes, and cross-linking mechanisms. The presence of the isocyanate group makes it particularly interesting for applications in polyurethane chemistry, where it can serve as a monomer or intermediate in the synthesis of high-performance polymers.
In recent years, there has been growing interest in the use of cyclopropane derivatives in medicinal chemistry due to their unique biological activities. The strained three-membered ring of cyclopropane can be exploited to develop molecules with enhanced binding affinity and selectivity towards biological targets. For instance, studies have shown that cyclopropane-containing compounds exhibit promising pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The compound 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane could potentially serve as a precursor in the synthesis of such bioactive molecules.
One of the most notable applications of isocyanates like 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane is in the field of polymer science. Isocyanates are reactive intermediates that can undergo polymerization to form polyurethanes, polyesters, and other high-performance polymers. These polymers are valued for their mechanical strength, thermal stability, and chemical resistance. The cyclopropane ring in this compound may influence the properties of the resulting polymers, potentially leading to materials with tailored characteristics such as improved flexibility or biodegradability.
Recent research has also explored the use of 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane in the development of novel drug delivery systems. The compound's ability to undergo controlled reactions with various functional groups makes it a suitable candidate for designing prodrugs or targeted delivery vehicles. For example, it could be used to create micelles or nanoparticles that can encapsulate therapeutic agents and release them selectively at disease sites. This approach has the potential to enhance drug efficacy while minimizing side effects.
The synthesis of 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from cyclopropyl halides or other cyclopropane precursors through nucleophilic substitution followed by elimination reactions to introduce the isocyanate group. The propan-2-yloxy moiety is often introduced via etherification reactions using appropriate alcohols or phenols. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for industrial applications.
In conclusion, 1-isocyanato-1-(propan-2-yloxy)methylcyclopropane (CAS No. 2649055-75-2) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, high-performance polymers, and advanced drug delivery systems. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.
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